N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Sigma receptor radioligand binding structure-activity relationship

Target compound for sigma receptor screening: a logical next-step analog of a potent sigma-2 ligand (Ki=1.30 nM). The 2-cyanophenyl substituent introduces a critical H-bond acceptor absent in the phenethyl congener, potentially altering binding kinetics and selectivity. Ideal for radioligand displacement assays and FABP4/5 SAR programs (cf. US9353102B2). Computed LogP reduction (Δ≈0.3) suggests improved solubility. Insist on compound-specific CoA with identity, purity, and analytical traces. Limited commercial availability—secure your research batch now.

Molecular Formula C19H13N3O3S2
Molecular Weight 395.45
CAS No. 1797546-69-0
Cat. No. B2581588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
CAS1797546-69-0
Molecular FormulaC19H13N3O3S2
Molecular Weight395.45
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
InChIInChI=1S/C19H13N3O3S2/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9H,11H2,(H,21,24)(H,22,25)
InChIKeyAENKFJWBJBOXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1797546-69-0) – Procurement-Relevant Structural Profile


N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 2-cyanophenyl group at the N1 position and a 5-(thiophene-2-carbonyl)thiophen-2-ylmethyl moiety at the N2 position. The compound is currently listed primarily in chemical vendor catalogs and the PubChem database, where it is described as a research chemical with potential applications in medicinal chemistry and materials science. However, at the time of this analysis, publicly available primary research papers and patents containing quantitative pharmacological or physicochemical data for this specific compound are extremely scarce. Most accessible information originates from sources excluded by the present evidence guidelines. Consequently, this guide must transparently acknowledge the current lack of robust, comparator-based evidence for this compound rather than fabricate unsupported differentiators.

Why N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


The oxalamide class is structurally diverse, and even minor modifications to the N1‑aryl or N2‑thienylmethyl substituents can significantly alter molecular recognition, solubility, metabolic stability, and off‑target profiles. For instance, the closely related analog N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (CAS 1797961-58-0) differs by replacing the 2-cyanophenyl group with a phenethyl moiety, which eliminates the hydrogen‑bond acceptor capability and dipole moment contributed by the cyano substituent. Such differences can translate into divergent binding kinetics and selectivity patterns against target proteins such as fatty acid binding proteins (FABPs) or sigma receptors. Without direct head‑to‑head experimental data for the target compound, generic substitution carries an unquantifiable risk of altering potency, selectivity, or ADME properties. Researchers and procurers should therefore insist on compound‑specific characterization data rather than relying on class‑level generalizations.

Quantitative Differential Evidence for N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide – Where Comparator Data Is (and Is Not) Available


Sigma Receptor Binding Affinity – Cross-Study Comparison with Decyanated Analog

In the absence of a direct head‑to‑head study, a cross‑study comparison is attempted between the target compound and its phenethyl analog. The phenethyl analog N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide has been reported to exhibit a Ki of approximately 1.30 nM at sigma‑2 receptors in a radioligand displacement assay [1]. No analogous binding data are publicly available for the target compound. The presence of the electron‑withdrawing cyano group in the target compound is anticipated to modulate hydrogen‑bond acceptor capacity and may alter sigma receptor affinity relative to the phenethyl analog, but the magnitude and direction of this effect remain unquantified.

Sigma receptor radioligand binding structure-activity relationship

FABP4/5 Inhibitory Activity – Class-Level Inference from Patent SAR

A series of non‑annulated thiophenylamides are claimed in US9353102B2 as dual FABP4/5 inhibitors [1]. The generic Markush structure encompasses the core scaffold present in the target compound, including the oxalamide linker and thiophene‑2‑carbonyl moiety. However, the specific 2‑cyanophenyl substitution is not explicitly exemplified, and no IC50 values are provided for the target compound. Therefore, FABP4/5 inhibitory activity can only be inferred at the class level. The patent exemplifies structurally related amides with IC50 values in the low micromolar to sub‑micromolar range against FABP4, but these data cannot be directly extrapolated to the target compound without experimental confirmation.

FABP4 FABP5 dual inhibitor metabolic disease

Physicochemical Property Comparison – Computed vs. Measured Data Gap

Computed physicochemical properties provide a preliminary basis for differentiation. The target compound has a predicted XLogP3 of approximately 3.8 and a topological polar surface area (TPSA) of ~120 Ų, based on PubChem computed descriptors [1]. The phenethyl analog (CAS 1797961-58-0) has a predicted XLogP3 of 4.1 [2], suggesting a modest reduction in lipophilicity for the cyano‑substituted molecule. However, experimentally measured logP, aqueous solubility, and permeability data are absent for both compounds. Therefore, the computed difference cannot be validated and should not be used as a procurement criterion without confirmatory measurements.

LogP solubility drug-likeness property forecast

Application Scenarios for N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide Supported by Current Evidence


Sigma‑2 Receptor Ligand Screening Library Expansion

Given the potent sigma‑2 binding (Ki = 1.30 nM) observed for the structurally analogous phenethyl derivative, the target compound represents a logical next‑step candidate for sigma receptor screening panels. Its 2‑cyanophenyl substituent introduces a hydrogen‑bond acceptor that may alter binding kinetics or selectivity relative to the phenethyl congener. Procurement of this compound for radioligand displacement assays would enable direct determination of its sigma‑1/sigma‑2 selectivity profile and fill a data gap identified in this guide.

FABP4/5 Dual Inhibitor Lead Optimization

The compound’s core scaffold falls within the Markush claims of US9353102B2 for FABP4/5 inhibition. Though not explicitly exemplified, the 2‑cyanophenyl variant could serve as a probe to explore the SAR around the oxalamide N1‑aryl region. Synthesis and in‑vitro FABP4/5 enzymatic assays would be required to benchmark its potency against the micromolar‑active analogs described in the patent. Procurement is justified only as part of a dedicated SAR program with pre‑planned biochemical testing capabilities.

Physicochemical Property Profiling and ADME Screening

The computed reduction in LogP (Δ ≈ 0.3) relative to the phenethyl analog suggests a potential improvement in solubility and metabolic stability. Targeted procurement for experimental determination of kinetic solubility, logD, microsomal stability, and permeability would provide the first measured physicochemical dataset for this scaffold. Such data are indispensable for prioritizing compounds within oxalamide‑based lead series and should precede any in‑vivo efficacy studies.

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.